Necrosulfonamide

Vue d'ensemble

Description

Le nécrosulfonamide est un inhibiteur de petite molécule qui cible spécifiquement la protéine de type domaine de kinase de lignée mixte (MLKL). Il est connu pour sa capacité à inhiber la nécroptose, une forme de mort cellulaire programmée morphologiquement similaire à la nécrose . Le nécrosulfonamide a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment les maladies neurodégénératives, inflammatoires et malignes .

Applications De Recherche Scientifique

Cancer Research

Necrosulfonamide has been utilized in cancer research to explore the role of necroptosis in tumor progression and response to therapy. For instance, studies using human colorectal cancer HT-29 cells demonstrated that NSA effectively blocked necroptosis induced by tumor necrosis factor-alpha (TNF-α), Smac mimetic, and z-VAD-fmk (T/S/Z) treatment. This inhibition was linked to the preservation of membrane integrity and cellular function under stress conditions .

Neuroprotection

Recent studies have highlighted NSA's neuroprotective effects, particularly in models of spinal cord injury (SCI) and ischemic stroke. In SCI models, NSA administration improved locomotor function and reduced neuronal damage by inhibiting MLKL-dependent necroptosis. The compound also demonstrated protective effects against mitochondrial dysfunction following oxygen-glucose deprivation . Furthermore, in models of focal ischemia, NSA reduced infarction volume and improved neurological deficits, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Inflammatory Diseases

NSA has shown promise in mitigating inflammatory responses associated with various conditions such as sepsis, inflammatory bowel disease (IBD), and arthritis. Research indicated that NSA could prevent pyroptotic cell death, which is characterized by pore formation in cell membranes during severe inflammation. In both human cells and animal models, NSA preserved immune cell integrity during inflammatory challenges, suggesting its utility in treating diseases exacerbated by inflammation .

Acute Liver Failure

In models of acute liver failure (ALF), NSA demonstrated protective effects by reducing liver damage associated with pyroptosis. The compound inhibited the expression of key inflammatory markers and improved survival rates in ALF model mice . These findings suggest that NSA may have therapeutic potential in managing liver-related pathologies.

Data Tables

Case Studies

Case Study 1: Neuroprotection in Spinal Cord Injury

In a controlled study involving spinal cord injury models, this compound was administered within 12 hours post-injury. The results indicated significant improvement in locomotor function and reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), highlighting NSA's antioxidative capacity .

Case Study 2: Inhibition of Pyroptosis

A study focused on sepsis-related immune cell death revealed that this compound effectively inhibited pore formation associated with pyroptosis. Mice treated with NSA exhibited prolonged survival after exposure to inflammatory triggers compared to untreated controls .

Mécanisme D'action

Target of Action

Necrosulfonamide (NSA) is a potent small molecule inhibitor that selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL) . MLKL is a key mediator of necroptosis, a type of programmed cell death . Necroptosis plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

NSA inhibits necroptosis by binding to the N-terminal domain of MLKL . This binding disrupts the proper oligomerization and translocation of MLKL to the plasma membrane . NSA prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), as well as MLKL, are key components in the necroptosis signaling pathway . NSA blocks the formation of the necrosome, a complex formed by MLKL, RIPK1, and RIPK3 .

Pharmacokinetics

It is known that nsa is a potent small molecule inhibitor for necroptosis .

Result of Action

NSA reduces infarction volume and improves neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model in vivo . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . NSA treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Action Environment

The action of NSA can be influenced by environmental factors such as ischemic conditions. For instance, in an ischemic cerebral cortex induced by tMCAO, NSA treatment blocks both the nucleus and nuclear envelope localization of MLKL/p-MLKL and RIP3K/p-RIP3K . This suggests that NSA exerts protective effects against focal ischemia/reperfusion injury via inhibiting astrocytic necroptosis .

Analyse Biochimique

Biochemical Properties

Necrosulfonamide plays a significant role in biochemical reactions by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This compound blocks the necrotic membrane disruption mediated by MLKL .

Cellular Effects

This compound has been shown to have protective effects on various types of cells. For instance, it reduces infarction volume and improves neurological deficits in rat models . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re) induced leakage of LDH in both primary cultured astrocytes and human astrocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively targeting MLKL . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This inhibition blocks the necrotic membrane disruption mediated by MLKL .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce infarction volume and improve neurological deficits in rat models over time . It also decreases the OGD/Re-induced leakage of LDH in both primary cultured astrocytes and human astrocytes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to alleviate acute brain injury and improve behavioral outcomes after intracerebral hemorrhage . The solvent (0.25% DMSO) and this compound (5 mg/kg) were administrated intraperitoneally twice a day .

Metabolic Pathways

This compound is involved in the necroptosis signaling pathway, which includes RIPK1, RIPK3, and MLKL . When caspase-8 activity is inhibited, RIPK1 interacts with RIPK3 to form necrosomes, leading to the phosphorylation of MLKL .

Transport and Distribution

This compound is known to block the translocation of MLKL along with RIP1 and RIP3 to the nucleus . This blocking prevents the upregulation of necroptotic kinases as well as blocking both the nucleus and nuclear envelope co-localization of p-MLKL and p-RIP3K .

Subcellular Localization

Before cell death, MLKL translocates to the nucleus along with RIP1 and RIP3 . This compound blocks this nuclear translocation of MLKL and RIP3K, thereby inhibiting necroptosis .

Méthodes De Préparation

La synthèse du nécrosulfonamide implique plusieurs étapes. Une voie de synthèse courante comprend la réaction d'un précurseur de sulfonamide avec un réactif approprié pour introduire la fonctionnalité d'inhibition de la nécroptose . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions en utilisant des conditions optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le nécrosulfonamide subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Les réactifs couramment utilisés dans ces réactions comprennent des solvants organiques, des acides et des bases . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du nécrosulfonamide avec des groupes fonctionnels modifiés qui conservent l'activité d'inhibition de la nécroptose .

Applications de la recherche scientifique

Le nécrosulfonamide a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé outil pour étudier les mécanismes de la nécroptose et pour identifier de nouvelles cibles thérapeutiques . En biologie, le nécrosulfonamide est utilisé pour étudier le rôle de la MLKL dans la mort cellulaire et pour développer de nouvelles stratégies de traitement des maladies associées à la nécroptose . En médecine, le nécrosulfonamide a montré un potentiel en tant qu'agent thérapeutique pour les maladies neurodégénératives, les lésions cérébrales ischémiques et les affections inflammatoires . Dans l'industrie, le nécrosulfonamide est utilisé dans le développement de nouveaux médicaments et d'interventions thérapeutiques .

Mécanisme d'action

Le nécrosulfonamide exerce ses effets en ciblant sélectivement la protéine de type domaine de kinase de lignée mixte (MLKL). Il se lie au domaine N-terminal de la MLKL, empêchant son oligomérisation et sa translocation vers la membrane plasmique . Cette inhibition bloque la formation du complexe nécrosome, qui est essentiel à l'exécution de la nécroptose . En perturbant cette voie, le nécrosulfonamide inhibe efficacement la nécroptose et réduit la mort cellulaire .

Comparaison Avec Des Composés Similaires

Le nécrosulfonamide est unique dans sa capacité à cibler sélectivement la MLKL et à inhiber la nécroptose. Des composés similaires comprennent d'autres inhibiteurs de la nécroptose tels que GW806742X et le composé 2, qui ciblent également la voie de la nécroptose mais peuvent avoir des cibles moléculaires et des mécanismes d'action différents . Le nécrosulfonamide se distingue par sa spécificité pour la MLKL et ses applications thérapeutiques potentielles dans un large éventail de maladies .

Activité Biologique

Necrosulfonamide (NSA) is a potent small molecule that serves as an inhibitor of necroptosis, a form of programmed cell death distinct from apoptosis. This article explores the biological activity of NSA, focusing on its mechanisms of action, therapeutic implications, and research findings across various studies.

This compound primarily targets the Mixed Lineage Kinase Domain-like Protein (MLKL) , a critical mediator in the necroptosis signaling pathway. By inhibiting MLKL, NSA disrupts the formation of the necrosome complex involving receptor-interacting protein kinases (RIPK1 and RIPK3), which are essential for necroptosis induction. This inhibition prevents downstream necrotic effects, thereby protecting cells from necroptotic death.

Key Mechanisms:

- Inhibition of MLKL Activation : NSA blocks MLKL phosphorylation and oligomerization, preventing its translocation to the plasma membrane where it forms pores that lead to cell lysis .

- Anti-inflammatory Effects : NSA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its neuroprotective effects in models of neurodegenerative diseases .

Therapeutic Applications

Research has highlighted the potential therapeutic benefits of NSA in various conditions, particularly neurological disorders and spinal cord injuries.

Case Studies and Research Findings:

- Parkinson’s Disease (PD) :

- Spinal Cord Injury (SCI) :

- Ischemic Brain Injury :

Data Tables

Propriétés

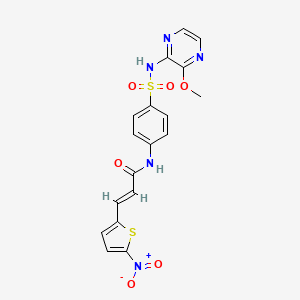

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.